1-Bromooctane-8,8,8-D3

Quantitative Mass Spectrometry Stable Isotope-Labeled Internal Standards Analytical Method Validation

1-Bromooctane-8,8,8-D3 (CAS 69373-25-7) is a stable isotope-labeled analog of 1-bromooctane, featuring a terminal methyl group where three hydrogen atoms are replaced with deuterium (CD3). This structural modification yields a molecular formula of C8H14D3Br and a molecular weight of 196.14 g/mol.

Molecular Formula C8H17B
Molecular Weight 196.14 g/mol
CAS No. 69373-25-7
Cat. No. B3044196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromooctane-8,8,8-D3
CAS69373-25-7
Molecular FormulaC8H17B
Molecular Weight196.14 g/mol
Structural Identifiers
SMILESCCCCCCCCBr
InChIInChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i1D3
InChIKeyVMKOFRJSULQZRM-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromooctane-8,8,8-D3 (CAS 69373-25-7) for Scientific and Industrial Procurement


1-Bromooctane-8,8,8-D3 (CAS 69373-25-7) is a stable isotope-labeled analog of 1-bromooctane, featuring a terminal methyl group where three hydrogen atoms are replaced with deuterium (CD3). This structural modification yields a molecular formula of C8H14D3Br and a molecular weight of 196.14 g/mol . The compound retains the core chemical reactivity of the parent alkyl bromide , making it an essential reagent for quantitative analytical chemistry and mechanistic studies where isotopic differentiation is required .

Why Unlabeled 1-Bromooctane Cannot Substitute for 1-Bromooctane-8,8,8-D3 in Quantitative Assays


Generic substitution with unlabeled 1-bromooctane (CAS 111-83-1) fails in any application requiring mass spectrometric differentiation, as the two compounds are isobaric and co-elute. Deuterated internal standards are essential for quantitative LC-MS and GC-MS analysis because they correct for matrix effects and instrument variability, a function that non-isotopic analogs cannot perform . Furthermore, the specific position of the three deuterium atoms in 1-Bromooctane-8,8,8-D3 minimizes the risk of cross-contribution and isotopic interference with the analyte signal, a critical requirement for method validation .

Quantitative Differentiation of 1-Bromooctane-8,8,8-D3 from Unlabeled and Other Deuterated Analogs


High Isotopic Enrichment Ensures Low Cross-Contribution in MS Quantification

The isotopic purity of a deuterated internal standard directly impacts quantitative accuracy by minimizing cross-contribution (isotopic interference) between the internal standard and the analyte's mass channels. 1-Bromooctane-8,8,8-D3 is specified at 99 atom % D enrichment , which ensures that the contribution of the unlabeled 1-bromooctane (M+0) ion to the internal standard's mass channel (M+3) is minimal. This level of enrichment aligns with best practices for selecting internal standards, where analogs labeled with three or more deuterium atoms are recommended to provide a sufficient mass shift and reduce interference .

Quantitative Mass Spectrometry Stable Isotope-Labeled Internal Standards Analytical Method Validation

Defined Mass Shift of +3 Da Enables Unambiguous MS Differentiation

The incorporation of three deuterium atoms in 1-Bromooctane-8,8,8-D3 results in a molecular weight of 196.14 g/mol, a +3 Da shift from the unlabeled parent compound (193.12 g/mol for 1-bromooctane, CAS 111-83-1) . This specific mass difference allows for baseline separation of the internal standard and analyte signals in MS, even with unit-mass resolution instruments. This is a distinct advantage over compounds labeled with fewer deuterium atoms (e.g., 1-Bromooctane-1,1-D2, +2 Da shift), where isotopic contributions from the analyte's M+2 peak could significantly overlap with the internal standard's monoisotopic peak, introducing systematic error .

Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS) Stable Isotope Dilution Assay

Physicochemical Fidelity Ensures Reliable Surrogate Behavior in Sample Preparation

For an internal standard to effectively correct for analyte loss during sample preparation (e.g., liquid-liquid extraction, solid-phase extraction), it must mimic the analyte's physicochemical properties. 1-Bromooctane-8,8,8-D3 exhibits a predicted logP of 4.87, which is effectively identical to unlabeled 1-bromooctane . This is in contrast to perdeuterated analogs like 1-Bromooctane-d17, which, while providing a larger mass shift, can exhibit a slightly lower logP due to the inverse isotope effect of deuterium on hydrophobicity, potentially altering extraction efficiency and introducing bias .

Sample Preparation Extraction Efficiency Analytical Chemistry

Terminal Labeling Facilitates Mechanistic Studies via Kinetic Isotope Effect (KIE) Analysis

The specific, terminal placement of the three deuterium atoms (CD3) makes 1-Bromooctane-8,8,8-D3 a specialized probe for investigating SN2 reaction mechanisms. While direct KIE data for this exact compound is not available, studies on 2-bromooctane show measurable β-deuterium kinetic isotope effects for identity bromide ion substitution . By analogy, the terminal CD3 group in 1-Bromooctane-8,8,8-D3 is expected to produce a small but quantifiable inverse secondary KIE (kH/kD < 1) during nucleophilic substitution at the C1 position, a feature not present in unlabeled 1-bromooctane or analogs deuterated at other positions (e.g., 1-Bromooctane-1,1-D2) .

Reaction Mechanism Kinetic Isotope Effect Organic Synthesis

Optimal Research and Industrial Applications for 1-Bromooctane-8,8,8-D3


Quantitative Analysis of 1-Bromooctane as an Impurity or Metabolite

Use as a stable isotope-labeled internal standard (SIL-IS) for the quantification of 1-bromooctane in complex matrices such as environmental water samples or biological fluids using LC-MS or GC-MS. The +3 Da mass shift and 99 atom % D enrichment ensure accurate quantification with minimal isotopic interference, directly addressing the need for robust analytical methods in environmental monitoring and pharmaceutical quality control.

Investigating SN2 Reaction Mechanisms in Organic Synthesis

Employ 1-Bromooctane-8,8,8-D3 as a mechanistic probe to determine the rate-limiting step in nucleophilic substitution reactions. By measuring the secondary kinetic isotope effect (KIE) of the terminal CD3 group , researchers can gain insights into transition state geometry and charge distribution, providing a quantitative basis for optimizing reaction conditions and catalyst design.

Synthesis of Isotopically Labeled Surfactants and Advanced Materials

Use as a building block to introduce a terminal CD3 label into longer alkyl chains, such as in the synthesis of deuterated Gemini surfactants . This allows for tracking the surfactant's fate and distribution in complex formulations or environmental fate studies using mass spectrometry, a capability not possible with unlabeled materials.

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